Valoron is categorized as an opioid analgesic due to its interaction with opioid receptors. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately . This compound is significant in the development of new analgesic formulations and serves as a model compound for studying opioid mechanisms .
Valoron is synthesized through a multi-step process that begins with cyclohexanone and dimethylamine. The initial reaction forms an intermediate compound, which is subsequently reacted with ethyl chloroformate to yield the final product, Tilidine .
In industrial production, large-scale reactors are used under controlled conditions to ensure product purity and consistency. The synthesis typically involves distillation, crystallization, and purification processes .
Valoron has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. Key structural features include:
The structural configuration allows it to effectively bind to opioid receptors, facilitating its analgesic effects.
Valoron undergoes various chemical reactions essential for its metabolism and activation within the body. Notable reactions include:
Valoron exerts its effects primarily through agonistic action at opioid receptors located in the central nervous system. When administered, it binds to these receptors, leading to:
This mechanism results in effective pain relief while also carrying potential side effects such as nausea, dizziness, and drowsiness .
Valoron exhibits specific physical characteristics that influence its handling and application:
The chemical properties include stability under standard conditions but may vary with exposure to light or moisture. The compound's reactivity allows it to participate in various chemical transformations relevant for drug formulation .
Valoron has diverse applications across several fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3